4-Chlorophenyl phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16323-15-2 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(4-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI Key |
LKLGOVKMZSSNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl Phenylcarbamate Systems
Hydrolytic Cleavage Pathways
The hydrolytic cleavage of 4-chlorophenyl phenylcarbamate, particularly under alkaline conditions, is a reaction of significant mechanistic interest. The pathway of this transformation is highly dependent on the substitution pattern of the carbamate's nitrogen atom.
For N-substituted phenylcarbamates, such as this compound, the accepted mechanism for hydrolysis in a basic medium is the Elimination-Conjugate Base (E1cB) mechanism. rsc.org This process is initiated by the deprotonation of the carbamate's nitrogen by a hydroxide (B78521) ion, forming an anionic intermediate. This step is followed by the rate-determining expulsion of the phenoxide leaving group (in this case, the 4-chlorophenoxide ion). This elimination results in the formation of a highly reactive phenyl isocyanate intermediate. rsc.orgacs.org Subsequently, the isocyanate is rapidly attacked by water, leading to the formation of an unstable carbamic acid, which then decarboxylates to yield aniline (B41778) and carbon dioxide.
The rate of this hydrolysis is sensitive to the electronic properties of the phenoxy leaving group. Studies on related substituted phenyl N-phenylcarbamates have shown that electron-withdrawing groups on the phenyl ring of the leaving group accelerate the reaction. rsc.org The Hammett sensitivity for this reaction has been determined to be significant, requiring σ⁻ values for substituents capable of resonance, which indicates a direct resonance interaction with the transition state of the rate-determining step. rsc.org
In contrast, for N,N-disubstituted carbamate (B1207046) phenyl esters, where the E1cB pathway is not possible due to the absence of a proton on the nitrogen atom, the hydrolysis proceeds under more forcing conditions via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. acs.org This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions at two primary sites: the carbonyl carbon and the chlorinated aromatic ring.
Attack at the Carbonyl Carbon: The carbamate functional group is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. Aminolysis, the reaction with amines, is a key example. The reaction of aryl N-phenylcarbamates with amines, such as benzylamines, has been studied and is understood to proceed via a stepwise mechanism. nih.gov In this pathway, the amine nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 4-chlorophenoxide as the leaving group to form a new urea (B33335) derivative. The stability of the 4-chlorophenoxide as a leaving group facilitates this reaction. In contrast, related reactions with aryl N-phenylthiocarbamates, where a thiophenoxide is the leaving group, have been shown to proceed through a concerted mechanism. nih.gov
Attack at the Aromatic Ring (Nucleophilic Aromatic Substitution - NAS): The 4-chlorophenyl group, being part of an aryl halide structure, can potentially undergo nucleophilic aromatic substitution (NAS). However, simple aryl halides are generally resistant to this type of reaction. For NAS to occur readily, the aromatic ring typically requires activation by strongly electron-withdrawing groups, usually positioned ortho and/or para to the leaving group (the chlorine atom).
While the phenylcarbamate group is not as strongly activating as a nitro group, the chlorine atom's position para to the oxygen of the ester linkage could influence the ring's susceptibility to nucleophilic attack under specific conditions, particularly with very strong nucleophiles. If NAS were to occur, it would likely proceed through an addition-elimination mechanism. This involves the attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the subsequent elimination of the chloride ion.
Condensation and Polymerization Potentials
The structure of this compound, containing an N-H bond and reactive aromatic rings, suggests a potential for participation in condensation and polymerization reactions to form larger molecules and polymers. melscience.com Polycondensation is a process where bifunctional or polyfunctional monomers react to build longer polymer chains, often with the elimination of a small molecule like water or alcohol. gdckulgam.edu.infarabi.university
A key reaction pathway is the condensation involving the N-H group. For instance, N-phenylcarbamates can react with methylenating agents, such as formaldehyde, in the presence of a catalyst. This reaction links the carbamate units via methylene (B1212753) bridges, typically at the para-position of the N-phenyl ring, leading to the formation of methylene dicarbamates. These dicarbamates can be considered monomers for further polymerization.
Furthermore, under appropriate conditions, dimethyl carbamate monomers can undergo polycondensation reactions with diols to produce polyurethanes. kit-technology.de This non-isocyanate route to polyurethanes highlights the versatility of the carbamate functional group in polymer synthesis. By analogy, a bifunctional derivative of this compound could potentially be used in similar step-growth polymerization processes. The success of such polycondensation reactions is often dependent on factors like catalyst choice (e.g., Lewis acids, Brønsted acids, or organic catalysts like TBD) and reaction conditions that facilitate the removal of byproducts to drive the equilibrium towards polymer formation. kit-technology.detaylorandfrancis.com
Deprotection and Transformation Mechanisms
The phenylcarbamate group, often referred to as a phenyloxycarbonyl (Phoc) group, is utilized as a protecting group for amines in organic synthesis. acs.org The cleavage of this group, or deprotection, is a critical transformation that regenerates the free amine.
A common method for the deprotection of phenylcarbamates involves treatment with a base. The mechanism mirrors that of basic hydrolysis, proceeding via an E1cb pathway. acs.org A reagent such as tetra-n-butylammonium fluoride (B91410) (TBAF), which contains trace amounts of water, can initiate the reaction. acs.org The process begins with the deprotonation of the ionizable N-H proton of the carbamate (Step 1). This is followed by the elimination of the 4-chlorophenoxide leaving group to form a phenyl isocyanate intermediate.
The fate of this reactive isocyanate determines the final product. It can be hydrolyzed by water molecules present in the reaction mixture to form the corresponding primary amine (Step 2). acs.org Alternatively, if the newly formed amine is sufficiently nucleophilic, it can trap another molecule of the isocyanate intermediate to yield a symmetrical urea (Step 3). acs.org
The balance between amine and urea formation is influenced by several factors, including the steric hindrance of the amine and the reaction conditions. For example, using a catalytic amount of TBAF can slow down the hydrolysis of the Phoc group, favoring the trapping of the isocyanate by the amine to form the urea. acs.org Other methods for the deprotection of N-phenylcarbamoyl groups have also been developed, such as using di-tert-butyl dicarbonate (B1257347) and tetra-n-butylammonium nitrite (B80452) in pyridine, which can selectively yield the corresponding alcohol from a carbamate-protected hydroxyl group. nih.gov
Table 1: Influence of N-Substituent on TBAF-Mediated Deprotection of Phenylcarbamates
| Entry | N-Substituent on Phenylcarbamate | Product(s) | Key Observation |
| 1 | Primary Aliphatic Amine | Amine and/or Symmetrical Urea | Formation of urea is a common side reaction. acs.org |
| 2 | Secondary Aliphatic Amine | Stable (No Reaction) | The absence of a labile N-H proton prevents the initial deprotonation step required for the E1cb mechanism. acs.org |
| 3 | Aromatic Amine | Amine and/or Symmetrical Urea | Reactivity is observed, leading to deprotection or urea formation. acs.org |
| 4 | Sterically Hindered Amine (e.g., tert-butyl) | Primarily Symmetrical Urea | Even a non-nucleophilic amine can trap the isocyanate when hydrolysis is slowed (e.g., with catalytic TBAF). acs.org |
Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl Phenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering precise information about its structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chlorophenyl Phenylcarbamate (Note: These are predicted values based on analogous compounds and may not represent exact experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 9.5 | - |
| Phenyl-H (ortho) | 7.2 - 7.4 | 121.0 - 123.0 |
| Phenyl-H (meta) | 7.3 - 7.5 | 128.0 - 130.0 |
| Phenyl-H (para) | 7.1 - 7.3 | 124.0 - 126.0 |
| 4-Chlorophenyl-H (ortho to Cl) | 7.3 - 7.5 | 128.0 - 130.0 |
| 4-Chlorophenyl-H (meta to Cl) | 7.0 - 7.2 | 129.0 - 131.0 |
| Carbonyl (C=O) | - | 152.0 - 155.0 |
| Phenyl-C (ipso, attached to O) | - | 150.0 - 152.0 |
| Phenyl-C (ortho) | - | 121.0 - 123.0 |
| Phenyl-C (meta) | - | 128.0 - 130.0 |
| Phenyl-C (para) | - | 124.0 - 126.0 |
| 4-Chlorophenyl-C (ipso, attached to N) | - | 137.0 - 139.0 |
| 4-Chlorophenyl-C (ortho to Cl) | - | 128.0 - 130.0 |
| 4-Chlorophenyl-C (meta to Cl) | - | 129.0 - 131.0 |
| 4-Chlorophenyl-C (para, attached to Cl) | - | 132.0 - 134.0 |
For instance, studies on 2-(4-chlorophenyl)aniline show aromatic proton signals in the range of 7.0-7.5 ppm. researchgate.net Carbamate (B1207046) N-H protons typically appear downfield, often between 8.0 and 9.5 ppm, due to hydrogen bonding and the electronic nature of the carbamate group. nd.edu The carbonyl carbon in carbamates is characteristically observed in the 150-160 ppm region of the ¹³C NMR spectrum.
Two-Dimensional (2D) NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the direct and long-range correlations between protons and carbon atoms, respectively. For example, an HMBC experiment could definitively link the N-H proton to the carbonyl carbon and the carbons of the 4-chlorophenyl ring, confirming the carbamate linkage. While direct 2D NMR studies on this compound are not documented in the available literature, the application of these techniques to similar molecules, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, has proven effective in complete structural assignment. malayajournal.org
Variable Temperature NMR Studies and Conformational Analysis
The carbamate linkage is known to exhibit restricted rotation around the C-N bond, which can lead to the existence of different rotational isomers (rotamers), often referred to as syn and anti conformers. Variable temperature (VT) NMR spectroscopy is a key technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, signal broadening, or the coalescence of signals corresponding to the different conformers.
A study on tert-butyl carbamates demonstrated that at lower temperatures, the signals for the syn and anti rotamers could be resolved, allowing for the determination of their equilibrium constants. nd.edu As the temperature is increased, the rate of interconversion between the rotamers increases, leading to the coalescence of their respective NMR signals into a single, averaged signal. Such VT-NMR studies on this compound would provide valuable thermodynamic and kinetic information about its conformational flexibility.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (carbamate) | Stretching | 1680 - 1720 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-O | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
The N-H stretching vibration of the carbamate group is anticipated to appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. One of the most prominent features in the spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group, typically found between 1680 and 1720 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the C-N and C-O stretching vibrations of the carbamate linkage are expected in the fingerprint region, along with the C-Cl stretching vibration of the chlorophenyl group. For comparison, a study on the related compound 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline reported characteristic IR bands that align with these expectations. nih.gov
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. In the context of this compound, Raman spectroscopy could be effectively used to probe the vibrations of the aromatic rings and the C-Cl bond.
While a specific Raman spectrum for this compound is not available, studies on related compounds highlight its potential applications. For example, Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption properties of 4-chlorophenyl adamantan-1-yl-carbamate on silver colloids, demonstrating the utility of this technique in probing molecular interactions at surfaces. unimore.it Furthermore, theoretical calculations on similar molecules have been employed to predict and assign Raman active modes.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of a compound. For this compound, with a chemical formula of C₁₃H₁₀ClNO₂ and a molecular weight of approximately 247.68 g/mol , several mass spectrometry techniques can be employed for its characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by providing its exact mass with high accuracy. For this compound (C₁₃H₁₀ClNO₂), the theoretical exact mass can be calculated. This high-resolution data is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Parameter | Expected Value for this compound |
| Molecular Formula | C₁₃H₁₀³⁵ClNO₂ |
| Theoretical Exact Mass | 247.0400 |
| Theoretical Exact Mass | C₁₃H₁₀³⁷ClNO₂ |
| (M+H)⁺ Ion | 248.0478 |
Note: The expected values are theoretical and would be confirmed by experimental HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of this compound and identifying any byproducts from its synthesis.
In a typical GC-MS analysis, the compound would be separated on a GC column and then ionized, commonly by electron impact (EI). The resulting mass spectrum would show a molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation.
Expected Fragmentation Pattern:
The fragmentation of this compound in EI-MS would likely proceed through several key pathways, including:
Cleavage of the carbamate linkage: This is a common fragmentation pathway for carbamates and would result in fragments corresponding to the chlorophenyl and phenyl isocyanate ions or related radical cations.
Loss of small molecules: Fragments resulting from the loss of CO or CO₂ are also anticipated.
Isotopic pattern of chlorine: The presence of a chlorine atom would be evident from the characteristic M+ and M+2 isotopic peaks with an approximate ratio of 3:1.
| Fragment Ion (m/z) | Possible Identity |
| 247/249 | [M]⁺ (Molecular ion) |
| 127/129 | [ClC₆H₄NH]⁺ or [ClC₆H₄O]⁺ |
| 119 | [C₆H₅NCO]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on the structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. While this compound has moderate polarity, ESI-MS can be used to confirm its molecular weight, typically by observing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. This technique is less likely to cause fragmentation compared to GC-MS with electron ionization, thus providing a clear indication of the molecular ion.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry and Supramolecular Interactions
Expected Structural Features:
Hydrogen Bonding: The N-H group of the carbamate linkage is expected to act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This interaction would likely lead to the formation of one-dimensional chains or tapes in the crystal lattice.
π-π Stacking: The aromatic phenyl and chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal packing. The presence of the chlorine atom could influence the nature of these interactions through halogen bonding.
| Structural Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Dihedral Angle (Phenyl rings) | To be determined |
| Hydrogen Bonding | Presence of N-H···O=C interactions |
| Other Interactions | π-π stacking, potential halogen bonding |
Note: The data in this table is hypothetical and would be obtained from an experimental single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline phases of a bulk sample. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, a PXRD analysis would yield a diffractogram with a unique set of diffraction peaks (at specific 2θ angles) corresponding to the crystalline form of the compound. This pattern is useful for phase identification, purity assessment, and quality control. Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Miller indices (hkl).
Electronic Spectroscopy
Electronic spectroscopy explores the transitions of electrons between energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques are fundamental in understanding the electronic structure and potential optical properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer valence electrons to higher energy orbitals. For an organic molecule like this compound, which contains aromatic rings and a carbamate linkage, the principal electronic transitions observed are typically π → π* and n → π*.
The phenyl and 4-chlorophenyl rings contain delocalized π-electrons, which can be promoted from a bonding (π) orbital to an anti-bonding (π) orbital. These π → π transitions are generally intense and occur at specific wavelengths (λmax). The carbamate group (-OCONH-) contains non-bonding electrons (n) on the oxygen and nitrogen atoms. These can be excited to an anti-bonding π* orbital (n → π* transition), which is typically of lower intensity and energy than π → π* transitions. The specific absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the compound's chromophores and are influenced by the solvent environment.
Detailed research findings on the UV-Vis absorption spectrum of this compound would reveal the precise wavelengths of maximum absorbance, providing insight into its conjugated electronic system.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl ring, 4-Chlorophenyl ring | Shorter Wavelength (UV-B/C) | High |
Circular Dichroism (CD) for Chiral Recognition Mechanisms
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is not itself chiral, it can be used in systems designed for chiral recognition, for example, as a substituent on a chiral polymer backbone.
Phenylcarbamate derivatives of polysaccharides, such as amylose (B160209) and cellulose (B213188), are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for separating enantiomers. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the chiral selector (the carbamate-derivatized polymer) and the enantiomers of the analyte. These interactions, which may include hydrogen bonding, π-π stacking, and dipole-dipole interactions, create a chiral environment around the analyte.
CD spectroscopy can be employed to investigate the structural changes and interactions within these systems. For instance, the structure of novel amylose derivatives bearing different phenylcarbamate substituents has been investigated using CD spectroscopy to understand how these structures relate to their chiral recognition abilities. researchgate.net The induced CD signals upon interaction with a chiral guest molecule can provide information about the binding mechanism and the stereochemical outcome of the recognition event.
Microscopic and Thermal Characterization of Related Systems
Microscopic and thermal analysis techniques are essential for understanding the surface morphology, nanoscale features, and thermal stability of materials that incorporate this compound.
Transmission Electron Microscopy (TEM) for Nanoscale Structures
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. This technique provides much higher resolution than SEM, enabling the visualization of nanoscale structures within the bulk of the material. For systems containing this compound, such as nanocomposites or self-assembled nanostructures, TEM can reveal the dispersion of nanoparticles, the morphology of polymer chains, or the formation of ordered domains at the nanoscale. This level of structural detail is crucial for establishing structure-property relationships in advanced materials.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to determine the thermal stability and decomposition profile of materials. The thermal decomposition of carbamates can proceed through various pathways, including dissociation into an isocyanate and an alcohol. researchgate.netnih.gov
TGA of carbamates typically shows a significant mass loss step corresponding to the cleavage of the carbamate bond. The onset temperature of this decomposition is a key indicator of the compound's thermal stability. For example, TGA studies on various simple alkyl carbamates show that decomposition generally begins at temperatures above 150°C, with the specific temperature depending on the molecular structure. researchgate.net For instance, methyl-carbamate shows an onset of decomposition at a slightly lower temperature compared to butyl- or octyl-carbamates. researchgate.net The analysis of related carbamate compounds indicates that decomposition can lead to the formation of isocyanates and alcohols. mdpi.com
Table 2: Representative TGA Data for Related Carbamate Compounds
| Compound Type | Onset of Decomposition (°C) | Major Mass Loss Region (°C) | Primary Decomposition Products |
|---|---|---|---|
| Ethyl N-Methyl-N-phenylcarbamate | ~329 | 329 - 380 | N-Methylaniline, CO2, Ethylene researchgate.net |
| Methyl-carbamate | ~155 | 155 - 250 | Isocyanate, Methanol researchgate.net |
This data provides a comparative framework for assessing the expected thermal stability of this compound.
Computational Chemistry Studies of 4 Chlorophenyl Phenylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes from the ground up.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.
For 4-chlorophenyl phenylcarbamate, DFT calculations can be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can also be computed. The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that helps in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis can predict its kinetic stability and its tendency to undergo chemical reactions. The spatial distribution of the HOMO and LUMO can also reveal the parts of the molecule involved in electron donation and acceptance.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT and FMO analysis of this compound.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
Note: The values in this table are for illustrative purposes and are not the result of actual calculations on this compound.
Computational methods, particularly DFT, are also powerful tools for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies of a molecule, a theoretical infrared (IR) spectrum can be generated. This calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These calculations are valuable for assigning peaks in an experimental NMR spectrum to specific atoms within the molecule, which can be particularly useful for complex structures. The ability to predict spectroscopic parameters provides a strong synergy between computational and experimental chemistry, allowing for a more detailed and accurate characterization of molecular structure. For this compound, these predictions would be invaluable in confirming its structural identity.
A hypothetical table of predicted spectroscopic data is presented below.
| Spectroscopic Data | Hypothetical Predicted Values |
| Key IR Frequencies (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1200 (C-O stretch), ~750 (C-Cl stretch) |
| ¹³C NMR Chemical Shifts (ppm) | ~153 (C=O), ~140-120 (Aromatic C), ~70 (C-O) |
| ¹H NMR Chemical Shifts (ppm) | ~8.5 (N-H), ~7.5-7.0 (Aromatic H) |
Note: The values in this table are for illustrative purposes and are not the result of actual calculations on this compound.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics.
Molecules are not static entities; they are in constant motion, and flexible molecules can adopt various shapes or conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. By simulating the molecule's behavior over a period of time, researchers can observe its flexibility and the preferred spatial arrangements of its constituent parts.
In a real-world scenario, molecules interact with each other. MD simulations are particularly well-suited for studying these intermolecular interactions in condensed phases (liquids or solids). For this compound, simulations could reveal how molecules pack together in a crystal lattice or how they behave in a solution. These simulations can identify important intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, that govern the self-assembly of molecules into larger structures. Understanding these interactions is fundamental to predicting the material properties of the compound.
Computational chemistry provides powerful tools for investigating the structural and interactive properties of molecules at an atomic level. For this compound, these methods, particularly molecular mechanics and molecular docking, offer insights into its conformational landscape and potential interactions with biological systems.
Molecular Mechanics for Energy Minimization and Conformational Searching
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its nuclear coordinates. wikipedia.org This is achieved through the use of a force field, a collection of equations and parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. wikipedia.orgmdpi.comnih.gov
A primary application of molecular mechanics is energy minimization, a process that systematically alters the geometry of a molecule to find a structure with the lowest potential energy, known as a stable conformer. wikipedia.orgresearchgate.net This is crucial for understanding the preferred three-dimensional shapes a flexible molecule like this compound might adopt. The process typically employs algorithms such as steepest descent to locate local energy minima on the potential energy surface. wikipedia.orgmdpi.com
Conformational searching builds upon energy minimization to explore the full range of possible spatial arrangements of a molecule. For phenylcarbamate derivatives, a key area of conformational interest is the relative orientation of the two phenyl rings and the geometry of the central carbamate (B1207046) linker. The chemical structure of phenylcarbamates includes carbonyl (C=O) and amino (N-H) groups that can form significant hydrogen-bond interactions. nih.gov A critical parameter is the torsion angle around the N-C bond of the carbamate group, which can lead to distinct syn or anti conformations. nih.gov Database searches, for instance in the Cambridge Structural Database (CSD), reveal that the anti conformation is predominantly observed in related phenylcarbamate crystal structures. nih.gov
In studies of compounds with similar structures, such as 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, X-ray crystallography has identified specific dihedral angles that define the molecule's shape. nih.gov For example, the dihedral angle between the two benzene rings and the degree to which the carbamate group is twisted out of the plane of these rings are defining conformational features. nih.gov Such experimental data provides a valuable benchmark for validating the results of molecular mechanics-based conformational searches.
Table 1: Key Conformational Parameters in Phenylcarbamate Structures
| Parameter | Description | Typical Observed Values in Analogs |
|---|---|---|
| H-N-C=O Torsion Angle | Defines the syn or anti conformation of the carbamate group. | ~175-180° (anti conformation is common) nih.gov |
| Phenyl Ring Dihedral Angle | The angle between the planes of the two aromatic rings. | Can range from nearly coplanar (~7.6°) to roughly normal (~76.2°), depending on substituents. nih.gov |
| Carbamate-Ring Twist Angle | The angle the carbamate plane makes with the attached phenyl rings. | ~14-21° relative to the phenyl rings. nih.gov |
Molecular Docking for Ligand-System Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. jppres.com This simulation is fundamental in drug discovery and molecular biology for understanding how a molecule like this compound might interact with a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and estimating the strength of the interaction, usually represented by a docking score. jppres.com
The docking score is a numerical value, often expressed in units of energy (e.g., kcal/mol), that approximates the binding affinity. A more negative score generally indicates a more favorable and stable interaction. jppres.com
Beyond the score, docking analyses provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and biological activity. Common interactions identified in docking studies of related aromatic and carbamate-containing molecules include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the carbamate) and acceptors (like carbonyl oxygen or specific amino acid residues). nih.govmdpi.com
Pi-Pi Stacking/T-shaped Interactions: Aromatic rings, such as the phenyl and 4-chlorophenyl groups, can interact favorably with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), and Histidine (His). nih.govnih.gov
Hydrophobic Interactions: Nonpolar parts of the ligand interact with hydrophobic pockets in the protein binding site.
Table 2: Illustrative Molecular Docking Interaction Profile
| Interaction Type | Potential Group on this compound | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Carbamate N-H | Asp, Glu, Ser, Thr (side chain oxygen) |
| Hydrogen Bond (Acceptor) | Carbamate C=O | Lys, Arg, Ser, Tyr (side chain hydroxyl/amine) |
| Pi-Pi Stacking | Phenyl Ring | Phe, Tyr, Trp, His |
| Pi-Pi Stacking | 4-Chlorophenyl Ring | Phe, Tyr, Trp, His |
| Hydrophobic | Aromatic Rings | Ala, Val, Leu, Ile, Met |
Environmental Degradation and Transformation Pathways of Chlorophenyl Carbamates
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-Chlorophenyl phenylcarbamate, the primary abiotic degradation mechanisms include hydrolysis, photolysis, and thermal degradation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of carbamates is significantly influenced by the pH of the surrounding environment. nih.gov Generally, carbamate (B1207046) hydrolysis can be catalyzed by both acids and bases. nih.gov
Under alkaline conditions, the hydrolysis of phenylcarbamates is often accelerated. nih.gov The reaction mechanism can vary depending on the specific structure of the carbamate and the pH. For some carbamates, the pKa value of the leaving group is a key factor in determining whether the hydrolysis proceeds through a BAC2 (base-catalyzed acyl substitution) or an E1cB (unimolecular elimination of the conjugate base) mechanism. nih.gov
Table 1: General pH Dependence of Carbamate Hydrolysis
| pH Range | General Rate of Hydrolysis | Predominant Mechanism (Example) |
| Acidic (e.g., pH 4) | Slower | Acid-catalyzed hydrolysis |
| Neutral (e.g., pH 7) | Moderate | Neutral or base-catalyzed hydrolysis |
| Alkaline (e.g., pH 9) | Faster | Base-catalyzed hydrolysis (e.g., BAC2 or E1cB) |
This table provides a generalized overview of pH effects on carbamate hydrolysis based on available literature.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This process is a significant degradation pathway for many pesticides exposed to sunlight. uc.pt The photodegradation of carbamates can involve various reactions, including photo-Fries rearrangements and cleavage of the carbamate linkage. uc.pt
For chlorophenyl-containing compounds, photodehalogenation (the removal of a chlorine atom) can be a significant reaction. uc.pt The specific photoproducts of this compound would likely include intermediates resulting from the cleavage of the ester and amide bonds, as well as potential rearrangements of the aromatic rings. The presence of the chlorine atom may influence the photochemical reactivity and the resulting degradation products. Studies on other chlorinated aromatic compounds have shown that photolysis can lead to the formation of hydroxylated and dechlorinated derivatives.
Thermal degradation is the breakdown of materials at elevated temperatures. The thermal decomposition of N-arylcarbamates has been studied, and the primary products are often carbon dioxide, an amine, and an olefin. cdnsciencepub.comcapes.gov.br The decomposition rates are influenced by the substituents on the aryl ring. cdnsciencepub.comcapes.gov.br For instance, the rate of decomposition of t-butyl N-arylcarbamates increases with the increasing electronegativity of the substituent on the aromatic nucleus. cdnsciencepub.comcapes.gov.br
The proposed mechanism for the thermal decomposition of some N-arylcarbamates involves a cyclic transition state. cdnsciencepub.comcapes.gov.br In the case of this compound, thermal decomposition would likely lead to the formation of 4-chloroaniline (B138754), phenol (B47542), and carbon dioxide, among other potential products. The stability of the carbamate bond is a key factor in its thermal degradation profile.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many synthetic chemicals from the environment.
The initial and most critical step in the microbial degradation of many carbamate pesticides is the hydrolysis of the carbamate linkage. nih.gov This reaction is catalyzed by a class of enzymes known as carboxylesterases or carbamate hydrolases. nih.gov Several bacterial genera, including Pseudomonas, Arthrobacter, Achromobacter, and Micrococcus, have been identified as capable of degrading carbamates. nih.gov
The enzymatic hydrolysis of chlorophenyl carbamates results in the formation of the corresponding alcohol and carbamic acid, which is unstable and further decomposes to an amine and carbon dioxide. In the case of this compound, this initial hydrolysis would yield 4-chlorophenol (B41353) and phenylcarbamic acid, which would then break down into aniline (B41778) and carbon dioxide. Alternatively, hydrolysis could occur at the other side of the ester linkage to produce phenol and 4-chlorophenylcarbamic acid, which would decompose to 4-chloroaniline and carbon dioxide. The latter is a commonly observed pathway in the degradation of similar compounds.
The enzymes responsible for carbamate hydrolysis are often serine hydrolases. nih.gov Their mechanism typically involves a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate or glutamate) in the active site that facilitates the nucleophilic attack on the carbonyl carbon of the carbamate bond. mdpi.com
Following the initial enzymatic hydrolysis, the resulting aromatic intermediates are further metabolized by microorganisms. For this compound, the primary aromatic intermediates would be 4-chlorophenol and aniline, or phenol and 4-chloroaniline.
The biodegradation of 4-chloroaniline and other chlorinated anilines has been studied in various microorganisms. The metabolic pathway often involves initial oxidation by dioxygenase enzymes to form a chlorocatechol. For example, the degradation of 4-chlorobenzoate, a related compound, can proceed through 4-chlorocatechol, which is then subjected to ring cleavage via a meta or ortho pathway. nih.gov
The subsequent degradation of the ring-cleavage products leads to intermediates of central metabolic pathways, such as the Krebs cycle, ultimately resulting in the mineralization of the organic compound to carbon dioxide, water, and chloride ions.
A potential biodegradation pathway for an intermediate like 4-chlorobiphenyl, which shares structural similarities, involves its conversion to 4-chlorobenzoate. researchgate.netnih.gov This intermediate is then further metabolized. researchgate.netnih.gov It is plausible that similar enzymatic machinery could be involved in the degradation of the chlorinated phenyl moiety of this compound.
Table 2: Common Biodegradation Intermediates of Chlorophenyl Compounds
| Intermediate Compound | Potential Precursor from this compound | Further Degradation Products |
| 4-Chloroaniline | This compound | 4-Chlorocatechol, ring cleavage products |
| Phenol | This compound | Catechol, ring cleavage products |
| 4-Chlorophenol | This compound | 4-Chlorocatechol, ring cleavage products |
| Aniline | This compound | Catechol, ring cleavage products |
| 4-Chlorocatechol | 4-Chloroaniline, 4-Chlorophenol | meta or ortho ring cleavage products |
This table outlines plausible intermediates based on the degradation pathways of related chlorophenyl compounds.
Characterization of Microbial Strains and Enzymes Involved
The biodegradation of carbamate pesticides, including chlorinated variants like this compound, is primarily accomplished by microorganisms that utilize these compounds as a source of carbon and nitrogen. nih.gov A diverse array of bacteria and fungi have been identified as capable of degrading carbamates. nih.govfrontiersin.org The initial and most critical step in the microbial degradation of these compounds is the hydrolysis of the carbamate ester linkage. frontiersin.orgnih.govplos.org
This hydrolytic cleavage is catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1) or carbamate hydrolases. nih.govnih.govplos.org These enzymes break the bond between the carbonyl group and the phenolic oxygen, yielding 4-chlorophenol and phenylcarbamic acid. The latter is unstable and subsequently decomposes to aniline and carbon dioxide.
Several bacterial genera have been reported to hydrolyze carbamates, including Pseudomonas, Arthrobacter, Achromobacter, and Micrococcus. frontiersin.orgnih.govplos.org For instance, studies on other carbamates have led to the discovery of specific carbamate-hydrolyzing enzymes. nih.gov While research directly on this compound is limited, the degradation pathways of analogous chlorinated aromatic compounds provide significant insights. For example, Arthrobacter chlorophenolicus A6 is known to degrade 4-chlorophenol, a primary hydrolysis product. nih.gov Similarly, strains of Achromobacter and Bacillus have been shown to degrade 4-chlorobiphenyl, metabolizing it to 4-chlorobenzoic acid, which highlights the microbial capability to process chlorinated aromatic rings. researchgate.net
Fungal species also play a role in the degradation of chlorinated aromatic compounds. Strains like Trametes versicolor can employ powerful, non-specific oxidative enzymes such as laccases and cytochrome P450 monooxygenases. mdpi.com These enzymes are crucial for cleaving the aromatic rings of the breakdown products, leading to their eventual mineralization. mdpi.comnih.gov
The table below summarizes key microbial players and the enzymes they employ in the degradation of carbamates and related chlorinated compounds.
| Microbial Genus/Species | Enzyme(s) Involved | Role in Degradation Pathway |
| Pseudomonas sp. | Carboxylesterases, Dioxygenases | Initial hydrolysis of carbamate linkage; Aromatic ring cleavage frontiersin.orgnih.govnih.gov |
| Arthrobacter sp. | Carboxylesterases, Hydroxyquinol 1,2-dioxygenase | Hydrolysis of carbamate linkage; Degradation of 4-chlorophenol intermediate nih.govplos.orgnih.gov |
| Achromobacter sp. | Carboxylesterases | Hydrolysis of carbamate linkage nih.govplos.orgresearchgate.net |
| Bacillus sp. | Dioxygenases | Degradation of chlorinated aromatic intermediates researchgate.netresearchgate.net |
| Trametes versicolor | Laccase, Cytochrome P450 Monooxygenases | Oxidative cleavage of aromatic rings mdpi.com |
Advanced Analytical Methodologies for Degradation Product Profiling
To fully understand the environmental fate of this compound, it is essential to identify the series of intermediate compounds formed during its degradation. Advanced analytical techniques are indispensable for profiling these metabolites.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Metabolite Identification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the identification and quantification of non-volatile degradation products in complex environmental samples. pharmafocusasia.comresearchgate.net The HPLC component separates the various metabolites in the sample based on their physicochemical properties, such as polarity. pharmafocusasia.com Subsequently, the mass spectrometer provides detailed structural information.
In the analysis of this compound degradation, HPLC-MS/MS can be used to monitor the disappearance of the parent compound and the appearance of its metabolites over time. researchgate.net The initial hydrolysis products, 4-chlorophenol and aniline (from the decomposition of phenylcarbamic acid), can be readily identified. The mass spectrometer first ionizes the molecules (e.g., using electrospray ionization - ESI) and measures the mass-to-charge ratio (m/z) of the resulting precursor ion. This ion is then fragmented, and the m/z of the resulting product ions are measured, creating a unique fragmentation pattern that serves as a fingerprint for confident identification. nih.gov Further downstream metabolites resulting from the opening of the aromatic rings can also be characterized. nih.gov
The table below illustrates potential metabolites of this compound and how they might be characterized using HPLC-MS/MS in positive ion mode.
| Potential Metabolite | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| 4-Chlorophenol | C₆H₅ClO | 129.0 | 93.1, 65.1 |
| Aniline | C₆H₇N | 94.1 | 77.1, 66.1 |
| 4-Chlorocatechol | C₆H₅ClO₂ | 145.0 | 117.0, 109.0, 81.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
While HPLC-MS/MS is ideal for polar, non-volatile metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile organic compounds that may arise from the complete breakdown of this compound. nih.gov This technique separates compounds based on their boiling points and interaction with the GC column, after which the mass spectrometer identifies them based on their mass spectra. mdpi.com
Advanced Applications and Methodological Development in Chemical Sciences
Chiral Separations in Chromatography
The separation of enantiomers, or chiral molecules that are mirror images of each other, is a critical process in the pharmaceutical and chemical industries. Polysaccharide-based chiral stationary phases (CSPs) are among the most effective tools for this purpose in high-performance liquid chromatography (HPLC) due to their wide applicability and excellent selectivity nih.gov. Phenylcarbamate derivatives of polysaccharides, in particular, have become a cornerstone of chiral separation technology acs.org.
The performance of a polysaccharide-based CSP is heavily influenced by the substituents on the phenyl rings of the carbamate (B1207046) moiety. The introduction of a chlorine atom at the 4-position of the phenyl group has led to the development of highly effective CSPs. Researchers have successfully synthesized and utilized 4-chlorophenylcarbamate derivatives of cellulose (B213188) and cyclodextrin (B1172386) to create robust stationary phases for HPLC thieme-connect.comacs.org.
One notable development is a fully derivatized 4-chlorophenylcarbamate-β-cyclodextrin bonded chiral stationary phase, which demonstrated enhanced enantioseparation capabilities in HPLC thieme-connect.com. The synthesis of these CSPs often involves coating or immobilizing the chiral selector, such as cellulose tris(4-chlorophenylcarbamate), onto a silica (B1680970) gel support acs.org. Immobilization, sometimes achieved using isocyanate derivatives, provides greater stability and allows for the use of a broader range of solvents, enhancing the versatility of the CSPs thieme-connect.comthieme-connect.com. These specialized phases are crucial for both analytical and preparative-scale separation of enantiomers thieme-connect.com.
The ability of 4-chlorophenylcarbamate-modified CSPs to separate enantiomers stems from a combination of intermolecular interactions that lead to the formation of transient diastereomeric complexes between the chiral selector (the CSP) and the chiral analyte. The primary mechanisms involved in chiral recognition include:
Hydrogen Bonding: The carbamate linkage (-OCONH-) provides sites for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. These interactions are crucial for the stability of the analyte-CSP complex.
π-π Stacking: The aromatic rings of the 4-chlorophenyl and phenyl groups offer opportunities for π-π stacking interactions with analytes that also contain aromatic systems. The electron-withdrawing nature of the chlorine atom can modulate the electron density of the phenyl ring, influencing the strength of these interactions google.comresearchgate.net.
Dipole-Dipole and Electrostatic Interactions: The polar carbamate group and the carbon-chlorine bond introduce dipoles that can interact with polar functional groups on the analyte google.comresearchgate.net.
Inclusion Complexation: In CSPs based on cyclodextrins modified with 4-chlorophenylcarbamate, the hydrophobic cavity of the cyclodextrin can include all or part of the analyte molecule, adding another layer of selectivity to the separation process thieme-connect.com.
The precise three-dimensional arrangement of the carbamate groups along the polysaccharide backbone creates a well-defined chiral environment. The combination and geometry of these interactions differ for each enantiomer, resulting in different retention times on the HPLC column and thus, their separation researchgate.net.
The choice of substituent on the phenylcarbamate moiety significantly impacts the enantioselectivity of the CSP. Numerous studies have compared the performance of different derivatives to optimize chiral separations.
Research investigating a range of 4-substituted phenylcarbamates of cellulose found that derivatives with an electron-withdrawing group, such as the 4-chloro derivative, often exhibit highly efficient chiral recognition for a variety of racemic compounds acs.org. In one study, cellulose tris(4-chlorophenylcarbamate) was compared with other derivatives, including 4-methyl and 4-trifluoromethyl phenylcarbamates, demonstrating its superior resolving power for certain racemates acs.org.
Similarly, comparisons between CSPs with chloro- and methyl-substituents at different positions have shown that the nature and position of these groups greatly influence enantioselectivity acs.org. For instance, while 3,5-dimethylphenylcarbamate derivatives are known for their excellent, broad chiral recognition abilities, 4-chlorophenylcarbamate CSPs can provide unique or enhanced selectivity for specific classes of compounds researchgate.net.
Below is a table summarizing the comparative performance of a 4-chlorophenylcarbamate-based CSP with other derivatives for the resolution of selected racemic compounds.
| Racemic Compound | CSP Derivative | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|
| Tröger's Base | Cellulose tris(4-chlorophenylcarbamate) | 1.52 | 3.10 | acs.org |
| Tröger's Base | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.35 | 2.55 | acs.org |
| Flavanone | Cellulose tris(4-chlorophenylcarbamate) | 1.28 | 2.15 | acs.org |
| Flavanone | Cellulose tris(4-methylphenylcarbamate) | 1.19 | 1.80 | acs.org |
Material Science and Surface Functionalization
The principles of using phenylcarbamate moieties for selective interactions are not limited to HPLC. These functional groups have also been applied to modify other materials for use in different separation techniques.
Paper chromatography is a cost-effective and simple analytical method traditionally used for separating hydrophilic substances. To extend its applicability to nonpolar, hydrophobic compounds, researchers have developed methods to modify the surface of the paper.
One such approach involves the chemical modification of filter paper with phenyl isocyanate, which creates a stationary phase bearing phenyl carbamate groups on the cellulose surface google.comresearchgate.net. This modification fundamentally changes the nature of the paper, making it more hydrophobic google.com. The phenylcarbamate-modified paper can then effectively separate various hydrophobic dyes based on hydrophobic, π-π, and electrostatic interactions nih.govnih.gov. This innovative use of phenylcarbamate functionalization expands the scope of paper chromatography, enabling the analysis of a wider range of chemical compounds google.com.
Role as Synthetic Intermediates in Complex Molecule Synthesis
Carbamates are a vital class of functional groups in organic synthesis, often serving as key intermediates and protecting groups in the construction of complex molecules, particularly in medicinal chemistry researchgate.net. They are structurally integral to numerous pharmaceuticals.
While the general class of phenylcarbamates is widely employed in synthetic chemistry, specific documented examples detailing the use of 4-Chlorophenyl phenylcarbamate as a starting intermediate for the synthesis of complex molecules were not prominent in the reviewed scientific literature. However, closely related structures such as methyl (4-chlorophenyl)carbamate and other substituted phenylcarbamates serve as important precursors. For instance, various carbamates are synthesized from anilines and chloroformates and are used to build more complex structures, including therapeutic agents researchgate.net. The reactivity of the carbamate group allows for its conversion into other functionalities or for it to act as a directing group in subsequent reactions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While traditional methods for synthesizing carbamates are well-established, future research will prioritize the development of more efficient, economical, and environmentally benign synthetic strategies. acs.org The quest for novel routes is driven by the need to minimize hazardous reagents, reduce energy consumption, and improve atom economy. hilarispublisher.com
A significant area of exploration involves the advancement of catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, have shown promise for the formation of aryl C-N bonds under mild conditions and could be further optimized for the synthesis of 4-Chlorophenyl phenylcarbamate. benthamdirect.com Future work should focus on developing catalysts with higher activity and selectivity, allowing for the use of a broader range of substrates with sensitive functional groups. benthamdirect.com
Elucidation of Comprehensive Structure-Reactivity Relationships
A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new derivatives with tailored properties. The carbamate (B1207046) functional group possesses a unique amide resonance, which influences its stability and conformational preferences (syn and anti rotamers). acs.orgnih.gov Future studies should systematically investigate how substitutions on the phenyl rings affect this resonance and the rotational energy barriers of the C-N bond. acs.org
Key research questions to be addressed include:
How does the position and nature of substituents on the aromatic rings influence the chemoselectivity of the carbamate group? acs.org
What is the quantitative impact of the chlorine substituent on the electronic properties of the molecule, such as its dipole moment and electron density distribution?
How do intermolecular interactions, such as hydrogen bonding and C-H···π interactions observed in crystal structures, influence the compound's bulk properties and reactivity in different environments? researchgate.net
Answering these questions will provide a comprehensive map of structure-reactivity relationships, enabling the rational design of new carbamate-based molecules for specific applications in medicinal chemistry and material science. nih.gov
Advanced Mechanistic Studies of Degradation Pathways
Understanding the degradation of this compound is vital for assessing its environmental fate and developing effective remediation strategies. Carbamates can be degraded through various pathways, including hydrolysis and oxidation. bohrium.com Microbial degradation, in particular, is a cost-effective and environmentally friendly approach that warrants further investigation. bohrium.com
Future research should move beyond identifying degradation products to elucidating the detailed molecular mechanisms of these pathways. nih.gov While hydrolysis of the carbamate linkage is often the initial step, the subsequent metabolism of the aromatic fragments, such as 4-chlorobenzoate, needs to be fully mapped out. bohrium.comethz.ch Advanced techniques can help identify the specific enzymes, such as carbamate hydrolases and oxidoreductases, responsible for each step. bohrium.comnih.gov
The use of advanced oxidation processes (AOPs) involving sulfate (B86663) (SO₄·⁻) and hydroxyl (·OH) radicals is another key area. rsc.org While these have proven effective for other carbamates, detailed mechanistic studies using density functional theory (DFT) are needed to understand the specific addition and abstraction reactions that would occur with this compound. rsc.org Such studies can predict reaction kinetics, identify major degradation intermediates, and assess their potential toxicity, ensuring that remediation efforts lead to complete detoxification. rsc.org
Exploration of New Material Science Applications
The inherent structural features of phenylcarbamates, including their rigid aromatic rings and hydrogen-bonding capabilities, make them attractive building blocks for new materials. researchgate.netnih.gov While carbamates are already used in the polymer industry, for example in the synthesis of polyurethanes, the specific potential of this compound remains largely unexplored. nih.govacs.org
Future research could investigate the incorporation of this compound as a monomer or additive in polymers. The presence of the chlorine atom could impart specific properties such as flame retardancy or altered refractive indices. The ability of the N-H and C=O groups to form strong hydrogen bonds could be exploited to create self-assembling materials, liquid crystals, or supramolecular polymers. researchgate.net
Another avenue is the investigation of its nonlinear optical (NLO) properties. Computational studies on similar molecules have suggested that the charge transfer characteristics within the molecule could make it a candidate for NLO applications. nih.gov Experimental validation of these properties could open up new uses in photonics and electronics.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques is set to revolutionize research on this compound. Computational chemistry, particularly DFT and quantum mechanics/molecular mechanics (QM/MM) methods, provides invaluable insights at the atomic level that are often inaccessible through experiments alone. mdpi.commdpi.com
Future research will increasingly rely on this integrated approach:
| Research Area | Computational Methodologies | Advanced Experimental Techniques |
| Reaction Mechanisms | Density Functional Theory (DFT) to map reaction pathways and calculate activation energies. mdpi.comresearchgate.net | In-situ spectroscopic monitoring; kinetic studies. |
| Degradation Pathways | QM/MM simulations to model enzyme-catalyzed hydrolysis. mdpi.com Molecular dynamics (MD) to study interactions with radicals. rsc.org | Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) to identify intermediates. researchgate.net |
| Structural Analysis | Calculations of vibrational frequencies to aid in spectral assignments. nih.gov | Fourier-Transform Infrared (FTIR) and Raman Spectroscopy. nih.gov |
| Material Properties | Prediction of electronic properties like HOMO-LUMO gaps and hyperpolarizability. nih.gov | X-ray crystallography; thermal analysis (TGA/DSC). |
This integrated strategy allows for the validation of theoretical models with empirical data and the use of computational predictions to guide experimental design. oup.comnih.gov For example, computational screening can identify the most promising synthetic routes before they are attempted in the lab, saving time and resources. mdpi.com Similarly, advanced analytical methods like gas chromatography with nitrogen-phosphorus detection (GC/NPD) and various mass spectrometry techniques provide the precise data needed to refine computational models of degradation and reactivity. researchgate.netyoungin.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chlorophenyl phenylcarbamate, and what reagents are typically employed?
- Methodological Answer : The synthesis often involves reacting 4-chlorophenol with phenyl isocyanate or phenyl chloroformate under anhydrous conditions. For example, carbamate formation can be achieved by coupling 4-chlorophenol with phenyl chloroformate in the presence of a base (e.g., pyridine) at 0–5°C, followed by purification via column chromatography . Solvent choice (e.g., dichloromethane or THF) and reaction time (12–24 hours) are critical for yield optimization.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Infrared Spectroscopy (IR) : Confirm carbamate C=O stretching vibrations (~1680–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., ±0.3% deviation) .
Q. What solubility and storage conditions are recommended for this compound in experimental settings?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For long-term storage, keep at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis . Pre-dissolve in DMSO for in vitro assays, ensuring concentrations <10 mM to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields of this compound derivatives?
- Methodological Answer :
- Protection-Deprotection Strategies : Use tert-butyl carbamate (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate bond formation .
- Purification : Utilize preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate high-purity products .
Q. How should discrepancies in spectroscopic data for carbamate derivatives be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguous IR/NMR signals by determining crystal structures (e.g., space group assignments and bond angles) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between regioisomers or conformational isomers .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .
Q. What are the implications of substituent effects on the hydrolytic stability of phenylcarbamate compounds?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-chloro) enhance stability by reducing nucleophilic attack on the carbamate carbonyl. Stability studies in buffered solutions (pH 2–12) at 37°C can quantify degradation rates via HPLC-UV . For example, 4-chlorophenyl derivatives exhibit <5% degradation over 24 hours at pH 7.4, whereas unsubstituted analogs degrade >20% .
Q. How can researchers design experiments to analyze the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or lipoxygenase inhibition using Ellman’s method (DTNB reagent) .
- Cellular Uptake Studies : Use fluorescently tagged derivatives (e.g., dansyl chloride conjugates) and confocal microscopy to track subcellular localization .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase domains) .
Data Contradiction Analysis
Q. How to address conflicting reports on the cytotoxicity of this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Use MTT/WST-1 assays across a wide concentration range (0.1–100 µM) to identify IC50 variability .
- Cell Line Validation : Test multiple cell lines (e.g., HEK293, HeLa) to rule out lineage-specific effects .
- Metabolic Stability : Compare results in serum-free vs. serum-containing media to assess protein binding interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
